1-(1-Acetylindolin-5-yl)-2-iodoethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of “1-(1-Acetylindolin-5-yl)-2-chloroethanone” is roughly planar with the disordered Cl/CH3 group asymmetrically distributed on both sides of the mean plane . The geometry within the 1-acetylindoline fragment compares well with related structures .Scientific Research Applications
Chemical Synthesis and Intermediates
- Synthesis of Indoline Derivatives : Compounds related to 1-(1-Acetylindolin-5-yl)-2-iodoethanone have been synthesized as intermediates for further chemical reactions. For example, new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives were synthesized, offering a pathway to substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Pharmacological Applications
- Design of α1-Adrenoceptor Antagonists : Indoline derivatives synthesized from 1-acetylindoline have shown potential as α1-adrenoceptor antagonists, important for treating benign prostate hyperplasia (BPH), indicating the medicinal chemistry applications of these compounds (Guo, 2010).
- Acetylcholinesterase and Butyrylcholinesterase Inhibitors : Some indoline derivatives have been evaluated for their inhibitory activity against enzymes relevant to Alzheimer’s disease treatment, showcasing their potential in addressing neurodegenerative disorders (Farrokhi et al., 2019).
Material Science and Novel Structures
- Secondary Structure Design : The conformational properties of indoline-2-carboxylic acid derivatives have been explored, revealing their potential in designing new materials and secondary structures due to unique solvent-dependent amide bond isomerization (Pollastrini et al., 2021).
Future Directions
The future directions for the study of “1-(1-Acetylindolin-5-yl)-2-iodoethanone” could include further exploration of its synthesis, chemical reactions, and potential applications. The resulting compound from a similar synthesis is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-iodoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORCPJPJWTMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.